molecular formula C10H13N3O B3090046 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide CAS No. 120445-91-2

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide

Cat. No. B3090046
CAS RN: 120445-91-2
M. Wt: 191.23 g/mol
InChI Key: UORDOKZAZGHLGC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide, also known as 4’-Methylacetophenone semicarbazone, is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .


Molecular Structure Analysis

The molecular structure of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Antiviral Applications

The compound has been used in the design and synthesis of new derivatives that have been evaluated for their antiviral activity against a large panel of RNA and DNA viruses of public health significance . The tested compounds did not display cytotoxicity toward the cell lines used .

Anticancer Applications

The compound has been used in anticancer research. It has been subjected to molecular docking with five receptors. Computer-aided virtual screening demonstrated that the synthesized molecules possess ideal drug likeliness, pharmacokinetics features, toxicity profile for structure-based drug discovery .

DNA Binding Studies

The compound has been used in DNA binding studies carried out by electronic absorption spectroscopy . The results revealed that the compound showed hyperchromism with bathochromic shift .

C-Demethylation and 1,2-Amino Shift Applications

The compound has been used in research involving C-demethylation and 1,2-amino shift in phenyl ring . This is widely used in various therapeutic areas including cancer, infectious diseases, inflammation, immunology, dermatology, epigenetics, psychiatric disease, etc .

Pharmacological Applications

Semicarbazones, a class of organic compounds possessing azomethine and urea functions, which are pharmacophores, have been extensively investigated owing to their potential applications in biological and pharmacological fields . The compound falls under this category and hence, can be used in similar applications .

Coordination with Metal Ions

Semicarbazones can coordinate with many metal ions because of the presence of donor atoms such as nitrogen and oxygen in their core structure . As the compound is a semicarbazone, it can be used in applications that involve coordination with metal ions .

Safety and Hazards

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

[(E)-1-(4-methylphenyl)ethylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORDOKZAZGHLGC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide
Reactant of Route 2
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.